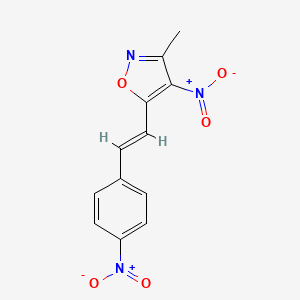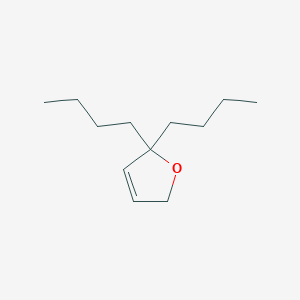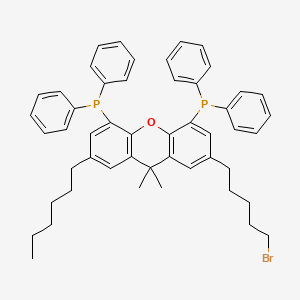![molecular formula C22H16N2OS B12897906 1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one CAS No. 61580-05-0](/img/structure/B12897906.png)
1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone typically involves the reaction of 2-phenylquinazoline-4-thiol with 1-phenyl-2-bromoethanone. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-phenylquinazoline-4-thiol attacks the electrophilic carbon of 1-phenyl-2-bromoethanone, leading to the formation of the desired product.
Analyse Des Réactions Chimiques
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the phenyl or quinazoline moieties can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparaison Avec Des Composés Similaires
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone can be compared with other quinazoline derivatives, such as:
2-phenylquinazoline-4-thiol: A precursor in the synthesis of the compound, known for its biological activities.
1-phenyl-2-bromoethanone: Another precursor, used in the synthesis of various organic compounds.
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Propriétés
Numéro CAS |
61580-05-0 |
|---|---|
Formule moléculaire |
C22H16N2OS |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-phenyl-2-(2-phenylquinazolin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C22H16N2OS/c25-20(16-9-3-1-4-10-16)15-26-22-18-13-7-8-14-19(18)23-21(24-22)17-11-5-2-6-12-17/h1-14H,15H2 |
Clé InChI |
CSDZZJVWZUKCJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)


![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)





